(1R,2S)-2-(2,4-Difluorophenyl)cyclopropan-1-amine;hydrochloride
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Overview
Description
(1R,2S)-2-(2,4-Difluorophenyl)cyclopropan-1-amine;hydrochloride is a chemical compound that belongs to the class of cyclopropane derivatives. This compound is characterized by the presence of a cyclopropane ring substituted with a 2,4-difluorophenyl group and an amine group. The hydrochloride salt form enhances its stability and solubility, making it suitable for various applications in scientific research and industry.
Scientific Research Applications
(1R,2S)-2-(2,4-Difluorophenyl)cyclopropan-1-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(2,4-Difluorophenyl)cyclopropan-1-amine;hydrochloride typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid reagent.
Introduction of the 2,4-Difluorophenyl Group: The 2,4-difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable nucleophile attacks the aromatic ring.
Amination: The amine group is introduced through a reductive amination reaction, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the amine group is converted to a nitroso or nitro group.
Reduction: Reduction reactions can convert the aromatic ring to a cyclohexane ring or reduce the amine group to an alkylamine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (RNH₂) are used under basic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alkylamine or cyclohexane derivatives.
Substitution: Compounds with different substituents replacing the fluorine atoms.
Mechanism of Action
The mechanism of action of (1R,2S)-2-(2,4-Difluorophenyl)cyclopropan-1-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the 2,4-difluorophenyl group enhances its binding affinity and specificity. The cyclopropane ring provides rigidity, influencing the compound’s conformation and interaction with targets.
Comparison with Similar Compounds
Similar Compounds
- (1R,2S)-2-(2,4-Dichlorophenyl)cyclopropan-1-amine;hydrochloride
- (1R,2S)-2-(2,4-Dibromophenyl)cyclopropan-1-amine;hydrochloride
- (1R,2S)-2-(2,4-Dimethylphenyl)cyclopropan-1-amine;hydrochloride
Uniqueness
Compared to similar compounds, (1R,2S)-2-(2,4-Difluorophenyl)cyclopropan-1-amine;hydrochloride exhibits unique properties due to the presence of fluorine atoms. Fluorine atoms enhance the compound’s metabolic stability and lipophilicity, making it more effective in biological systems. The compound’s specific stereochemistry also contributes to its unique interactions with molecular targets.
Properties
IUPAC Name |
(1R,2S)-2-(2,4-difluorophenyl)cyclopropan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2N.ClH/c10-5-1-2-6(8(11)3-5)7-4-9(7)12;/h1-3,7,9H,4,12H2;1H/t7-,9+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTXYKXBHDMJYAB-DKXTVVGFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=C(C=C(C=C2)F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1N)C2=C(C=C(C=C2)F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1156491-08-5 |
Source
|
Record name | rac-(1R,2S)-2-(2,4-difluorophenyl)cyclopropan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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